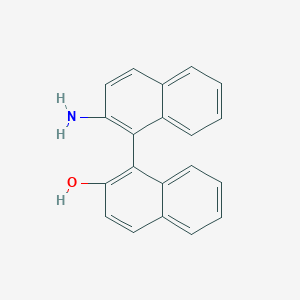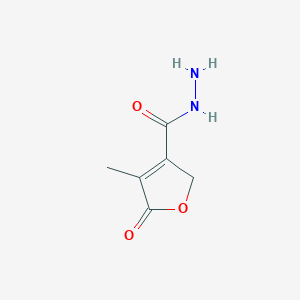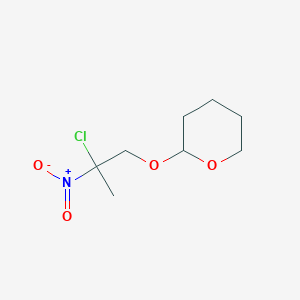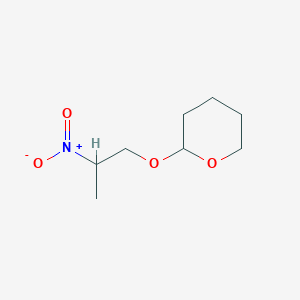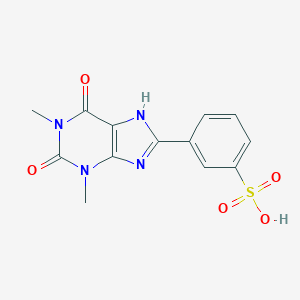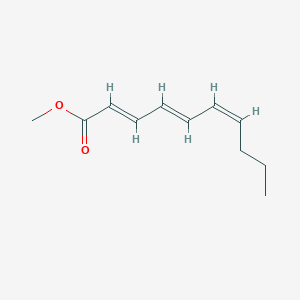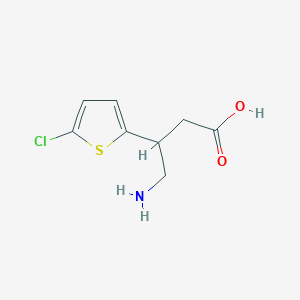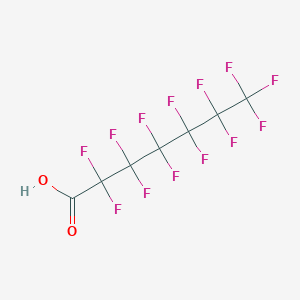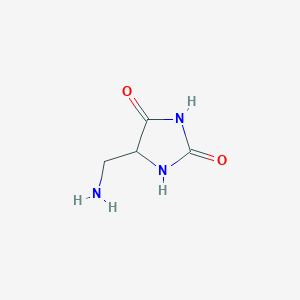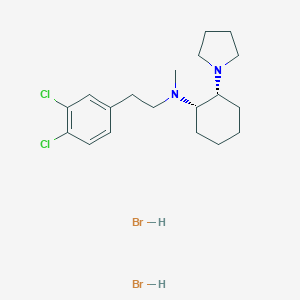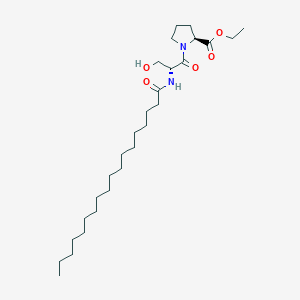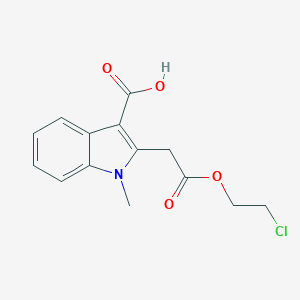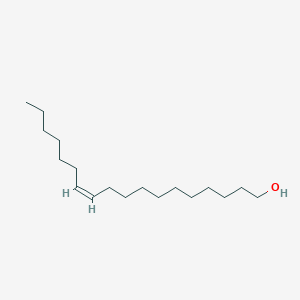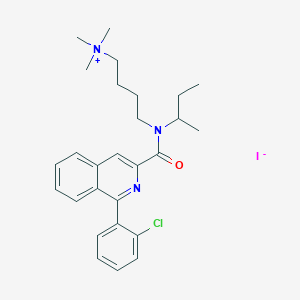![molecular formula C16H13F3O9 B143669 (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid CAS No. 128095-54-5](/img/structure/B143669.png)
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid is a synthetic compound used primarily as a substrate in biochemical assays. It is particularly significant in the detection of α-L-iduronidase deficiency, a condition associated with Hurler disease . This compound is known for its high efficiency in rapid detection, making it a valuable tool in prenatal diagnosis and other medical applications .
准备方法
The synthesis of 4-trifluoromethylumbelliferyl iduronide involves several steps, starting with the preparation of 4-trifluoromethylumbelliferone. This intermediate is then glycosylated to form the final product. The reaction conditions typically involve the use of glycosyl donors and acceptors under controlled temperatures and pH levels . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反应分析
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid undergoes various chemical reactions, including hydrolysis and enzymatic cleavage. It is commonly used as a substrate in fluorometric assays where it is cleaved by specific enzymes, releasing 4-trifluoromethylumbelliferone, which exhibits fluorescence . This reaction is crucial for detecting enzyme deficiencies in medical diagnostics .
科学研究应用
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid has extensive applications in scientific research:
Chemistry: Used as a substrate in fluorometric assays to study enzyme kinetics and activity.
Biology: Plays a role in detecting lysosomal storage diseases by identifying enzyme deficiencies.
Medicine: Crucial in the prenatal diagnosis of Hurler disease and other metabolic disorders.
Industry: Employed in the development of diagnostic kits and tools for medical laboratories.
作用机制
The compound acts as a substrate for α-L-iduronidase. When introduced into a biological sample, the enzyme cleaves the glycosidic bond, releasing 4-trifluoromethylumbelliferone. This product fluoresces under UV light, allowing for the quantification of enzyme activity. The efficiency of this reaction makes it a reliable indicator of α-L-iduronidase presence and activity .
相似化合物的比较
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid is often compared with 4-methylumbelliferyl iduronide. Both compounds serve as substrates for α-L-iduronidase, but the trifluoromethyl derivative is noted for its higher efficiency and sensitivity in detection assays . Other similar compounds include:
4-Methylumbelliferyl iduronide: Commonly used but less sensitive compared to the trifluoromethyl derivative.
4-Methylumbelliferyl-β-D-N-acetylglucosamine-6-sulfate: Used in the classification of GM2 gangliosidosis genotypes.
4-Methylumbelliferyl-6-sulpho-2-acetamido-2-deoxy-β-D-glucopyranoside: Applied in prenatal diagnosis of Tay-Sachs disease.
属性
CAS 编号 |
128095-54-5 |
|---|---|
分子式 |
C16H13F3O9 |
分子量 |
406.26 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H13F3O9/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25/h1-4,10-13,15,21-23H,(H,24,25)/t10-,11-,12+,13+,15+/m0/s1 |
InChI 键 |
MCDDIRXDQVYRLC-RLPMIEJPSA-N |
SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
手性 SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
规范 SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
同义词 |
4-TFMU 4-trifluoromethylumbelliferyl iduronide 4-trifluoromethylumbelliferyl-alpha-L-iduronide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


